molecular formula C22H17NO5 B12906637 7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 79807-95-7

7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B12906637
CAS No.: 79807-95-7
M. Wt: 375.4 g/mol
InChI Key: ASCGFMFCUMXIEK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with hydroxy, naphthalen-2-yloxy, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be attached through an etherification reaction, where the quinoline derivative is reacted with naphthalen-2-ol in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Quinoline-3,4-dione derivatives.

    Reduction: 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-methanol.

    Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins, while the naphthalen-2-yloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yloxy group, making it less hydrophobic.

    7-(2-(Naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its hydrogen bonding capability.

    4-Hydroxy-7-ethoxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yloxy group, reducing its overall complexity.

Uniqueness

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid is unique due to the presence of both hydroxy and naphthalen-2-yloxy groups, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications.

Biological Activity

7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid is a complex organic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial properties. The unique structural features of this compound, including a quinoline core and various functional groups, contribute to its biological efficacy.

The compound's chemical structure can be summarized as follows:

PropertyValue
CAS Number 79807-95-7
Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
IUPAC Name This compound
InChI Key ASCGFMFCUMXIEK-UHFFFAOYSA-N

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, demonstrate substantial anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • SW480, HCT116 (colorectal cancer)
    • PANC1 (pancreatic cancer)
    • PC3 (prostate cancer)
  • Mechanism of Action :
    • The compound interacts with specific molecular targets, potentially through hydrogen bonding and hydrophobic interactions, modulating enzyme and receptor activity .
  • Case Studies :
    • A study reported that several quinoline derivatives exhibited IC50 values indicating effective inhibition of cell growth in MCF7 cells, comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects against various pathogens.

  • Testing Methodology :
    • The antimicrobial activity was assessed using standard disk diffusion and broth microdilution methods.
    • Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Findings :
    • Certain derivatives showed significant antibacterial activity, outperforming traditional antibiotics in some cases .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is closely related to their chemical structure. The presence of specific functional groups influences their pharmacological properties:

Functional GroupEffect on Activity
Hydroxyl GroupEnhances solubility and interaction with biological targets
Carboxylic Acid GroupFacilitates chelation with metal ions, enhancing biological efficacy
Naphthalenyl GroupImproves hydrophobic interactions with cellular membranes

Properties

CAS No.

79807-95-7

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C22H17NO5/c24-21-18-8-7-17(12-20(18)23-13-19(21)22(25)26)28-10-9-27-16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-13H,9-10H2,(H,23,24)(H,25,26)

InChI Key

ASCGFMFCUMXIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCOC3=CC4=C(C=C3)C(=O)C(=CN4)C(=O)O

Origin of Product

United States

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